5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolone ring with a piperidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reaction of 2-methoxybenzoyl chloride with piperidine under basic conditions.
Formation of the Triazolone Ring: The triazolone ring is formed by reacting the piperidine intermediate with hydrazine and a suitable aldehyde or ketone.
Final Coupling: The final step involves coupling the triazolone ring with the piperidine intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: Investigated for potential therapeutic uses, including as an anti-inflammatory or analgesic agent.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[1-(2-methoxybenzoyl)-4-piperidyl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activation of certain kinases or transcription factors, leading to reduced inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
- 4-{5-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Uniqueness
- Structural Features : The combination of the triazolone ring with the piperidine moiety is unique and not commonly found in other compounds.
- Biological Activity : The specific interactions with molecular targets and the resulting biological effects distinguish it from similar compounds.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[1-(2-methoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)26(17-8-4-3-5-9-17)20(23-24)16-12-14-25(15-13-16)21(27)18-10-6-7-11-19(18)29-2/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
HZMMTBMCWIUCFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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